![molecular formula C15H12BrNO4 B2918803 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287284-17-5](/img/structure/B2918803.png)
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid
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Overview
Description
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid, also known as BPCB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BPCB is a derivative of benzoic acid and is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid is believed to bind to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA molecule and can affect its function.
Biochemical and Physiological Effects:
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been reported to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid has also been shown to have antioxidant activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid in laboratory experiments is its ability to selectively bind to DNA and emit a fluorescent signal upon exposure to UV light. This makes it a useful tool for studying DNA damage and repair mechanisms. However, 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid has limitations in that it may not be suitable for all types of experiments and may require additional optimization to achieve desired results.
Future Directions
There are several potential future directions for research involving 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is its use in developing new diagnostic tools for detecting DNA damage. 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid could also be studied for its potential use in developing new therapies for diseases that involve DNA damage, such as cancer. Additionally, further research could be conducted to optimize the synthesis and properties of 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid for use in a wider range of laboratory experiments.
Synthesis Methods
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid can be synthesized through a multistep process that involves the reaction of 2-bromo-6-nitrobenzoic acid with phenylmethoxycarbonyl chloride followed by reduction with palladium on carbon. This results in the formation of 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid with a yield of approximately 60%.
Scientific Research Applications
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting DNA damage. 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid can bind to DNA and when exposed to ultraviolet light, emits a fluorescent signal that can be detected and quantified. This makes 2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid a useful tool for studying DNA damage and repair mechanisms.
properties
IUPAC Name |
2-bromo-6-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-11-7-4-8-12(13(11)14(18)19)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHCDJHTLFGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(phenylmethoxycarbonylamino)benzoic acid |
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